molecular formula C20H16O B12653198 Benz(a)anthracen-6-ol, 7,12-dimethyl- CAS No. 60049-69-6

Benz(a)anthracen-6-ol, 7,12-dimethyl-

Cat. No.: B12653198
CAS No.: 60049-69-6
M. Wt: 272.3 g/mol
InChI Key: BMVBOHOCDCRUHY-UHFFFAOYSA-N
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Description

Benz(a)anthracen-6-ol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16O. It is a derivative of benz(a)anthracene, characterized by the presence of hydroxyl and methyl groups at specific positions on the aromatic rings. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracen-6-ol, 7,12-dimethyl- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of Benz(a)anthracen-6-ol, 7,12-dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracen-6-ol, 7,12-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated, methylated, and various substituted derivatives of Benz(a)anthracen-6-ol, 7,12-dimethyl-.

Scientific Research Applications

Benz(a)anthracen-6-ol, 7,12-dimethyl- is extensively used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a model compound in studying the reactivity of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic and carcinogenic effects.

    Medicine: Studied for its role in the development of cancer and as a potential therapeutic target.

    Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of various chemical compounds.

Mechanism of Action

The mechanism of action of Benz(a)anthracen-6-ol, 7,12-dimethyl- involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene
  • 7,12-Dimethylbenz(a)anthracene
  • 9,10-Dimethyl-1,2-benzanthracene

Uniqueness

Benz(a)anthracen-6-ol, 7,12-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the structure-activity relationships of polycyclic aromatic hydrocarbons.

Properties

CAS No.

60049-69-6

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

7,12-dimethylbenzo[a]anthracen-6-ol

InChI

InChI=1S/C20H16O/c1-12-15-8-5-6-9-16(15)13(2)20-18(21)11-14-7-3-4-10-17(14)19(12)20/h3-11,21H,1-2H3

InChI Key

BMVBOHOCDCRUHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C=C(C2=C(C4=CC=CC=C14)C)O

Origin of Product

United States

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